molecular formula C12H18O4 B149402 Tuberonic acid CAS No. 124649-26-9

Tuberonic acid

Cat. No. B149402
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-SZXTZRQCSA-N
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Description

Tuberonic acid (TA) is a compound that has been isolated from potato (Solanum tuberosum L.) leaflets and is known for its tuber-inducing properties. It is biosynthesized from jasmonic acid (JA) through hydroxylation and subsequent glycosylation. TA and its glucoside (TAG) are present in various plant species, and their role in plant physiology, particularly in tuber formation, has been a subject of research .

Synthesis Analysis

The synthesis of tuberonic acid has been achieved through several methods. One approach involves the use of a key aldehyde prepared stereoselectively from the acetate of 4-cyclopentene-1,3-diol. This aldehyde undergoes a series of reactions including S(N)2-type allylic substitution, Mitsunobu inversion, Eschenmoser-Claisen rearrangement, and Wittig reaction to yield tuberonic acid . Another method for the total synthesis of TA starts with the optically active monoacetate of 4-cyclopentene-1,3-diol, followed by a series of reactions including Mitsunobu inversion, Claisen rearrangement, and Wittig reaction, culminating in the removal of the THP protective group to produce tuberonic acid with a high diastereomeric ratio .

Molecular Structure Analysis

Tuberonic acid's molecular structure is derived from jasmonic acid, with the addition of a hydroxyl group. The synthesis studies have provided insights into the stereochemistry of TA, which is crucial for its biological activity. The precise molecular structure of TA is essential for understanding its interaction with other molecules in the plant and for the synthesis of its derivatives .

Chemical Reactions Analysis

The chemical behavior of tuberonic acid involves its formation from jasmonic acid and its conversion into various derivatives. For instance, TA can be glycosylated to form TAG, which is hydrolyzed back to TA by specific beta-glucosidases in plants like rice. This hydrolysis is catalyzed by enzymes such as OsTAGG1, which preferentially hydrolyzes TAG and methyl TAG, releasing the active TA . Additionally, TA can be methylated to improve detection thresholds in analytical procedures, such as GC-mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tuberonic acid and its derivatives are influenced by their molecular structure. The presence of the hydroxyl group and the overall stereochemistry affect the compound's solubility, reactivity, and interaction with other molecules. The enzymatic activity, such as that of OsTAGG1, is dependent on the substrate's physical and chemical properties, with specific Km and Vmax values for TAG hydrolysis . The methylation of TA and its glucoside enhances their detection in analytical studies, indicating the importance of chemical modifications on their physical properties .

Scientific Research Applications

Tuberonic Acid in Plant Signaling and Metabolism

Tuberonic acid, also known as 12-Hydroxyjasmonate, is a compound originally isolated from potato (Solanum tuberosum) and is noted for its tuber-inducing properties. It is derived from jasmonic acid, an important signaling molecule in plants, involved in diverse developmental processes and defense responses. A study by Gidda et al. (2003) revealed that in Arabidopsis thaliana, a gene encodes a hydroxyjasmonate sulfotransferase with specificity for 11- and 12-hydroxyjasmonate, suggesting a role in jasmonic acid inactivation or controlling the activity of 12-hydroxyjasmonic acid.

Enzymatic Activity Related to Tuberonic Acid

Tuberonic acid glucoside (TAG), another form of tuberonic acid, undergoes hydrolysis in rice, releasing physiologically active tuberonic acid. This reaction is facilitated by a specific β-glucosidase, as detailed by Wakuta et al. (2010). Moreover, a glucosyltransferase that acts on tuberonic acid was purified from rice cell cultures, suggesting its involvement in the stress response in plants, as explored by Seto et al. (2009).

Synthesis and Chemical Studies

The first total synthesis of tuberonic acid was achieved by Nonaka et al. (2007), providing insights into its chemical structure and potential for further synthetic modifications. Additionally, Nonaka et al. (2010) conducted stereoselective synthesis of tuberonic acid and related compounds, contributing to the understanding of its chemical properties.

Role in Temperature Regulation and Tuberization

Temperature plays a significant role in affecting potato tuberization, with tuberonic acid being one of the key factors. Nam et al. (2008) found that at lower, tuber-inducing temperatures, the levels of tuberonic acid and its derivatives increase in potato leaves, indicating their role in tuber induction.

Insights into Tuberonic Acid and Its Derivatives

A kinetic study by Sato et al. (2009) on the accumulation of tuberonic acid and its derivatives in tobacco plants in response to mechanical wounding revealed their potential role in wound-induced systemic acquired resistance.

Future Directions

While the future directions of tuberonic acid are not explicitly mentioned in the search results, it is known that tuberonic acid is a 12-hydroxy analogue of jasmonic acid, which has been found in leaves of tuber-bearing potato plants . This suggests potential applications in plant growth regulation and defense against pathogens .

properties

IUPAC Name

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-SZXTZRQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316194
Record name (+)-Tuberonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tuberonic acid

CAS RN

124649-26-9
Record name (+)-Tuberonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124649-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tuberonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
842
Citations
H Nonaka, N Ogawa, N Maeda, YG Wang… - Organic & …, 2010 - pubs.rsc.org
epi-Jasmonic acid (epi-JA) and tuberonic acid (TA) were synthesized from the key aldehyde, all cis-2-(2-hydroxy-5-vinylcyclopentyl)acetaldehyde (14), which was in turn prepared …
Number of citations: 32 pubs.rsc.org
H Nonaka, YG Wang, Y Kobayashi - Tetrahedron letters, 2007 - Elsevier
… Time-dependency of the epimerization of tuberonic acid (2) was studied at room … In summary, we have established for the first time a method for obtaining tuberonic acid (2), which was …
Number of citations: 18 www.sciencedirect.com
Y Koda, Y Kikuta, H Tazaki, Y Tsujino, S Sakamura… - Phytochemistry, 1991 - Elsevier
… The chemical structures of tuberonic acid and its glucoside, and compounds used in this … Potato tuber-inducing activity of jasmonic acid was almost the same as that of tuberonic acid …
Number of citations: 237 www.sciencedirect.com
JC Suttle, LL Huckle, EC Lulai - American journal of potato research, 2011 - Springer
The effects of storage and dormancy progression on the endogenous contents and the growth-regulating activities of jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), and tuberonic …
Number of citations: 22 link.springer.com
S Wakuta, S Hamada, H Ito, H Matsuura, K Nabeta… - Phytochemistry, 2010 - Elsevier
… Rice tuberonic acid glucoside-hydrolyzing β-glucosidase (OsTAGG1) was purified and its properties examined. It is … Tuberonic acid glucoside (3) 100 Methyl tuberonic acid glucoside 80 …
Number of citations: 52 www.sciencedirect.com
S Sansenya, R Opassiri, B Kuaprasert, CJ Chen… - Archives of biochemistry …, 2011 - Elsevier
Rice Os4BGlu12, a glycoside hydrolase family 1 (GH1) β-glucosidase, hydrolyzes β-(1,4)-linked oligosaccharides of 3–6 glucosyl residues and the β-(1,3)-linked disaccharide …
Number of citations: 36 www.sciencedirect.com
Y Seto, S Hamada, H Ito, C Masuta… - Bioscience …, 2011 - Taylor & Francis
Recently we reported that rice salicylic acid (SA) glucosyltransferase (OsSGT) is active toward 12-hydroxyjasmonic acid (tuberonic acid, TA) and that OsSGT gene expression is induced …
Number of citations: 21 www.tandfonline.com
Y Hua, W Ekkhara, S Sansenya, C Srisomsap… - Archives of biochemistry …, 2015 - Elsevier
… Os4BGlu13 was previously designated tuberonic acid glucoside (TAG) β-… A) Tuberonic acid β-glucoside is hydrolyzed by TAG β-glucosidase 1 (TAGG1) to release tuberonic acid and …
Number of citations: 15 www.sciencedirect.com
I Šimko, EA Omer, EE Ewing, S McMurry, JL Koch… - Phytochemistry, 1996 - Elsevier
… The aglycone was named 'tuberonic acid'. The glucoside of tuberonic acid (1) in con… We report here the isolation of tuberonic acid glucoside Me ester (2) and describe methods …
Number of citations: 23 www.sciencedirect.com
S Wakuta, S Hamada, H Ito, R Imai, H Mori… - Journal of applied …, 2011 - jstage.jst.go.jp
Rice tuberonic acid glucoside-hydrolyzing β-glucosidase (OsTAGG) produces physiologically active tuberonic acid (TA) from its glucoside (TAG). We have previously reported the …
Number of citations: 10 www.jstage.jst.go.jp

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